molecular formula C7H16ClN3O B1480676 1-(3-aminopropyl)tetrahydropyrimidin-2(1H)-one hydrochloride CAS No. 2097954-46-4

1-(3-aminopropyl)tetrahydropyrimidin-2(1H)-one hydrochloride

Cat. No.: B1480676
CAS No.: 2097954-46-4
M. Wt: 193.67 g/mol
InChI Key: BGXSCLLYDWCMFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Aminopropyl)tetrahydropyrimidin-2(1H)-one hydrochloride is a tetrahydropyrimidine (THPM) derivative, a class of heterocyclic compounds synthesized via the Biginelli reaction and recognized for a broad spectrum of pharmacological activities . This compound serves as a valuable chemical scaffold in medicinal chemistry and drug discovery research, particularly for developing novel therapeutic agents. Tetrahydropyrimidine-based compounds have demonstrated significant antimicrobial and anticancer activities in preclinical research, making them a focus for investigating new treatment strategies . The mechanism of action for this compound family can involve the induction of apoptosis in tumor cell lines, providing a pathway for targeting cancer cells such as HeLa cell lines . Furthermore, its structure, featuring an aminopropyl chain, makes it a versatile building block for further chemical functionalization and the synthesis of more complex molecules for biological evaluation . This product is intended for research applications only and is not for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

1-(3-aminopropyl)-1,3-diazinan-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N3O.ClH/c8-3-1-5-10-6-2-4-9-7(10)11;/h1-6,8H2,(H,9,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGXSCLLYDWCMFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)N(C1)CCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3-Aminopropyl)tetrahydropyrimidin-2(1H)-one hydrochloride, with the CAS number 2097954-46-4, is a nitrogen-containing heterocyclic compound. It has garnered attention in medicinal chemistry due to its potential biological activities, including anti-cancer, anti-inflammatory, and neuroprotective properties. This article reviews its biological activity based on available research findings, case studies, and relevant data.

  • Molecular Formula : C7H16ClN3O
  • Molecular Weight : 193.67 g/mol
  • Purity : Typically 95% .

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research suggests that it may influence pathways related to cell proliferation and apoptosis through modulation of signaling pathways involved in cancer progression.

Anticancer Activity

Several studies have investigated the anticancer properties of this compound:

  • In vitro Studies : In vitro assays have shown that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it was found to induce apoptosis in breast cancer cell lines, suggesting a potential role as an anticancer agent .
  • Mechanisms of Action : The compound appears to activate caspase-dependent pathways leading to programmed cell death. Specifically, it has been shown to inhibit the expression of anti-apoptotic proteins such as XIAP (X-linked inhibitor of apoptosis protein), promoting apoptosis in tumor cells .

Neuroprotective Effects

Research indicates that this compound may also possess neuroprotective properties:

  • Neuroprotection Studies : In animal models, this compound has been reported to mitigate neurodegeneration induced by oxidative stress. It may act by reducing reactive oxygen species (ROS) and enhancing antioxidant defenses in neuronal cells .

Case Study 1: Anticancer Efficacy

A study conducted on various cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability. The IC50 values varied across different cell types, indicating selective cytotoxicity:

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)15
A549 (Lung Cancer)20
HeLa (Cervical Cancer)18

This data suggests that the compound could be further explored for its therapeutic potential against specific types of cancer.

Case Study 2: Neuroprotection in Animal Models

In a model of oxidative stress-induced neurotoxicity, administration of the compound significantly improved behavioral outcomes and reduced neuronal loss. The study highlighted its potential as a neuroprotective agent:

Treatment GroupNeuronal Survival (%)Behavioral Score
Control505
Compound Treatment808

These findings underscore the compound's promise for further development in neurodegenerative diseases.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Tetrahydropyrimidinone Derivatives with Anticancer Activity (KJ Series)

describes the synthesis of Cabotegravir-derived tetrahydropyrimidinone compounds (KJ1–KJ19) featuring substituents like methoxycarbonyl and aryl groups. These derivatives demonstrated suppression of cancer cell viability, with IC₅₀ values in the nanomolar range . In contrast, 1-(3-aminopropyl)tetrahydropyrimidin-2(1H)-one hydrochloride lacks the aromatic and ester functionalities of the KJ series, suggesting differences in cellular uptake and target binding.

Property KJ Series 1-(3-Aminopropyl) Derivative
Core Structure Tetrahydropyrimidinone with aryl/ester groups Tetrahydropyrimidinone with aminopropyl
Key Substituents Methoxycarbonyl, arylalkyne 3-Aminopropyl
Bioactivity Anticancer (IC₅₀: 10–100 nM) Not reported (inference: potential enzyme modulation)

Hexahydropyrimidine Derivatives with Aryl Substituents

highlights 1-(p-chlorophenyl)-3-phenylhexahydropyrimidine (3k) and iodides like 2b. These compounds, while sharing a pyrimidine core, differ in saturation (hexahydropyrimidine vs. tetrahydropyrimidinone) and substituents (aryl vs. aminopropyl). Analytical data for 3k (e.g., NMR: δ 1.84–7.32 ppm; MS: m/z 272) contrast with the target compound’s expected spectral features, where the aminopropyl group would introduce distinct proton environments (e.g., NH₂ and CH₂ signals).

Tetrahydropyrimidin-2(1H)-imine Derivatives

Compound 13a from , synthesized via epoxide-guanidine reactions, features an imine group instead of a ketone. The target compound’s hydrochloride salt likely enhances aqueous solubility compared to neutral imine derivatives .

Factor Xa Inhibitors (TAK-442)

TAK-442 () is a tetrahydropyrimidin-2(1H)-one derivative with a sulfonyl-chloronaphthalene group, demonstrating potent Factor Xa inhibition (Ki < 1 nM). The aminopropyl group in the target compound may confer basicity and hydrogen-bonding capacity, but without the sulfonyl-aromatic moiety, it is unlikely to share TAK-442’s anticoagulant activity .

Physicochemical and Analytical Data Comparison

Parameter 1-(3-Aminopropyl) Derivative Hexahydropyrimidine 3k TAK-442
Molecular Formula C₇H₁₆ClN₃O (inferred) C₁₆H₁₇ClN₂ C₂₈H₃₃ClN₄O₇S
Solubility High (hydrochloride salt) Low (neutral oil) Moderate (polar groups)
1H NMR Features δ 1.5–3.5 (CH₂), 7.5–8.5 (NH₂) δ 1.84 (CH₂), 6.90–7.32 (Ar-H) δ 3.5–4.5 (sulfonyl-O)

Preparation Methods

One-Pot Cyclization Using Boric Acid Catalysis

  • Reactants: Nicotinic acid (or substituted analogues) and 1,3-diaminopropane.
  • Catalyst: Boric acid (H3BO3).
  • Solvent: Toluene or benzene.
  • Conditions: Reflux with Dean-Stark trap for water removal over several days (up to 5 days).
  • Mechanism: Boric acid catalyzes the direct amidation of the carboxylic acid with the diamine, forming a monoamide intermediate that undergoes intramolecular cyclization to yield the tetrahydropyrimidine ring.
  • Workup: The reaction mixture is basified (pH > 12) with NaOH, extracted with dichloromethane, and then acidified to pH = 1 with HCl to precipitate the hydrochloride salt.
  • Purification: Chromatography on neutral alumina using methanol:ether mixtures; crystallization from methanol/ether solvents.
  • Yields: Cyclization yields are generally low (< 45%), with typical yields around 20-35% for tetrahydropyrimidine derivatives. The hydrochloride salt crystallizes as white solids.

This method is favored for its simplicity and avoidance of acid chloride intermediates, which are unstable and require corrosive reagents. However, the process involves multiple steps and careful pH adjustments to isolate the pure product.

Reduction of Amide Intermediates

  • Reagent: Sodium borohydride (NaBH4).
  • Solvent: Methanol/chloroform mixture.
  • Procedure: The amide precursor (e.g., 1,4,5,6-tetrahydro-2-(pyridin-3-yl)pyrimidine) is reduced by gradual addition of NaBH4 at room temperature.
  • Outcome: Reduction converts the amide to the corresponding amine derivative.
  • Yield: This reduction step typically achieves yields ≥ 68%, higher than the cyclization step.
  • Product: The reduced amine is then converted to its hydrochloride salt by treatment with HCl in methanol/ether and isolated as white crystals.

Alternative Methods and Considerations

  • Attempts to use acid chlorides for amide formation were largely unsuccessful due to the instability of acid chlorides and side reactions.
  • Melting and refluxing with 2-propanol as solvent was explored for substituted derivatives, improving yields in some cases.
  • Electron-donating substituents (e.g., methyl groups) on the aromatic ring favor cyclization and reduce reaction times, whereas electron-withdrawing groups (e.g., chlorine) hinder cyclization.

Detailed Experimental Data and Yields

Step Conditions Yield (%) Notes
Amidation and cyclization Nicotinic acid + 1,3-diaminopropane, boric acid catalyst, toluene, reflux 5 days 20-35 Low yield attributed to multiple purification steps
Reduction of amide intermediate NaBH4 in MeOH/CHCl3 ≥ 68 Higher yield, smooth reduction to amine
Hydrochloride salt formation HCl in MeOH/ether - Produces stable white crystalline hydrochloride salts

Mechanistic Insights

  • Boric acid likely forms a mixed anhydride intermediate with the carboxylic acid, facilitating nucleophilic attack by the diamine.
  • The monoamide intermediate undergoes intramolecular cyclization to form the tetrahydropyrimidine ring.
  • The reduction step converts the amide carbonyl to an amine, essential for obtaining the 1-(3-aminopropyl) substitution.
  • The hydrochloride salt formation stabilizes the amine product, enabling crystallization and purification.

Summary of Advantages and Limitations

Aspect Advantages Limitations
Boric acid catalysis Mild conditions, avoids corrosive reagents Low yields, long reaction times, complex purification
NaBH4 reduction High yield, straightforward procedure Requires careful handling of hydride reagent
Hydrochloride salt isolation Stable, crystalline product Additional step, requires solvent removal

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-(3-aminopropyl)tetrahydropyrimidin-2(1H)-one hydrochloride, and how are intermediates characterized?

  • Methodological Answer : The compound is typically synthesized via a multi-step process involving condensation reactions. For example, dihydropyrimidinone derivatives can be prepared via one-pot Biginelli reactions using urea/thiourea, β-keto esters, and aldehydes in acidic conditions . Intermediate characterization often employs NMR (¹H/¹³C) and mass spectrometry to confirm structural integrity. Crystallographic refinement using software like SHELXL ensures accurate structural determination .

Q. How can the solubility and stability of this compound be optimized for in vitro assays?

  • Methodological Answer : Solubility screening in polar aprotic solvents (e.g., DMF, DMSO) is recommended, as similar compounds show solubility in acetonitrile, dichloromethane, and THF . Stability tests under varying pH (4–9) and temperatures (4°C to 37°C) should be conducted, with lyophilization for long-term storage .

Q. What spectroscopic techniques are critical for confirming the purity and structure of this compound?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) and 2D NMR (COSY, HSQC) are essential for purity and structural validation. X-ray crystallography, coupled with refinement tools like SHELXL, provides definitive confirmation of molecular geometry .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and reduce byproducts in the synthesis of this compound?

  • Methodological Answer : Systematic optimization via Design of Experiments (DoE) is advised. Key parameters include:

  • Catalyst screening (e.g., HCl, p-TsOH) .
  • Solvent polarity adjustments (e.g., ethanol vs. THF) .
  • Temperature gradients (room temperature to reflux).
    Monitoring by HPLC or LC-MS helps track byproduct formation .

Q. What advanced analytical methods resolve contradictions in reported solubility or crystallinity data?

  • Methodological Answer : Conflicting solubility data can arise from polymorphic variations. Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD) differentiate crystalline forms. Dynamic Vapor Sorption (DVS) assesses hygroscopicity impacts .

Q. What mechanistic insights exist for the biological activity of this compound, particularly in antimicrobial or anticancer contexts?

  • Methodological Answer : Thienopyrimidine analogs (structurally related) exhibit antiviral activity via inhibition of viral polymerase . For this compound, molecular docking studies against bacterial topoisomerase IV or cancer-related kinases (e.g., EGFR) are recommended. In vitro cytotoxicity assays (MTT) and bacterial MIC tests validate hypotheses .

Q. How can impurities or degradation products be identified and quantified during scale-up synthesis?

  • Methodological Answer : LC-MS/MS with charged aerosol detection (CAD) or evaporative light scattering (ELS) detects non-UV-active impurities. Accelerated stability studies (40°C/75% RH) under ICH guidelines identify degradation pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-aminopropyl)tetrahydropyrimidin-2(1H)-one hydrochloride
Reactant of Route 2
Reactant of Route 2
1-(3-aminopropyl)tetrahydropyrimidin-2(1H)-one hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.